2,2'-Bioxirane
Overview
Description
2,2’-Bioxirane, also known as 1,2:3,4-diepoxybutane, is an organic compound with the molecular formula C4H6O2. It is a type of diepoxide, which means it contains two epoxide groups. Epoxides are three-membered cyclic ethers, and the presence of two such groups in 2,2’-Bioxirane makes it a highly reactive molecule. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
2,2’-Bioxirane, also known as Diepoxybutane, is a small optically active oxirane Oxiranes such as methyloxirane and epichloridrin are important precursors in organic synthesis .
Mode of Action
The chiroptical properties of oxirane derivatives, including 2,2’-bioxirane, have been thoroughly investigated . These properties allow the study of their interaction with light under different experimental conditions .
Biochemical Pathways
Oxiranes such as 2,2’-bioxirane have been used as model molecules in the development of vibrational circular dichroism (vcd) and optical rotation (or) theories .
Result of Action
The chiroptical properties of 2,2’-bioxirane have been thoroughly investigated in various solvents by polarimetry, vibrational circular dichroism (vcd), and raman optical activity (roa) .
Action Environment
The chiroptical properties of small oxirane molecules, including 2,2’-bioxirane, have been studied under different experimental conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2’-Bioxirane are of great interest to researchers working in the field of chirality . Its low molecular weight allows the study of its chiroptical properties under different experimental conditions
Cellular Effects
It is known that 2,2’-Bioxirane is highly reactive , which suggests that it could potentially interact with various cellular components and influence cell function.
Molecular Mechanism
Its high reactivity suggests that it could potentially interact with various biomolecules, possibly leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Bioxirane can be synthesized through several methods. One common method involves the epoxidation of butadiene. This reaction typically uses a peracid, such as peracetic acid, as the oxidizing agent. The reaction proceeds under mild conditions, usually at room temperature, and yields 2,2’-Bioxirane as the primary product.
Industrial Production Methods: In an industrial setting, 2,2’-Bioxirane is produced through the same epoxidation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2’-Bioxirane.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bioxirane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide carbons, leading to the formation of a wide range of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under basic or acidic conditions.
Major Products Formed:
Diols: Formed through the hydrolysis of the epoxide groups.
Alcohols: Resulting from the reduction of the epoxide groups.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Bioxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions and as a cross-linking agent in protein chemistry.
Medicine: Research into its potential as a chemotherapeutic agent is ongoing, given its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Comparison with Similar Compounds
Ethylene oxide: A simpler epoxide with one epoxide group.
Propylene oxide: Another simple epoxide with one epoxide group.
Epichlorohydrin: Contains an epoxide group and a chlorine atom, making it more reactive.
Comparison: 2,2’-Bioxirane is unique due to the presence of two epoxide groups, which makes it more reactive than compounds with a single epoxide group. This increased reactivity allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
2-(oxiran-2-yl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIVKAOQEXOYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Record name | diepoxybutane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Diepoxybutane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041307 | |
Record name | 2,2'-Bioxirane | |
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Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992), Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Record name | Diepoxybutane | |
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Boiling Point |
291 °F at 760 mmHg (NTP, 1992), 138 °C | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Record name | 1,2:3,4-DIEPOXYBUTANE | |
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Flash Point |
114 °F (NTP, 1992) | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992), In water, 1X10+6 mg/l | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Record name | 1,2:3,4-DIEPOXYBUTANE | |
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Density |
1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink, 0.962 | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Record name | 1,2:3,4-DIEPOXYBUTANE | |
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Vapor Pressure |
3.9 mmHg at 68 °F (NTP, 1992), 39.0 [mmHg], 3.9 mm Hg at 20 °C | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Record name | Diepoxybutane | |
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Color/Form |
Water-white | |
CAS No. |
298-18-0, 1464-53-5, 564-00-1 | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Record name | Diepoxybutane | |
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Record name | 1,2:3,4-Diepoxybutane | |
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Record name | 1,2,3,4-diepoxybutane | |
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Melting Point |
39 °F (NTP, 1992), -19 °C | |
Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diepoxybutane (DEB) primarily targets DNA, forming adducts with nucleobases like guanine and adenine. [, , , ] This interaction disrupts DNA structure and function, leading to mutations, chromosomal aberrations, and ultimately, cancer. [, , , , ] DEB preferentially forms interstrand cross-links at 5'-GNC/3'-CNG sequences. []
A: Interestingly, high levels of AGT, a DNA repair protein, can exacerbate DEB's toxicity. [] DEB cross-links AGT to DNA, hindering repair processes and potentially increasing mutagenic potential. []
A: Yes, research has shown that DEB can cross-link to a variety of proteins beyond AGT. These include histones, high mobility group proteins, and those involved in transcription, splicing, cell signaling, and DNA repair. [] This highlights the broad impact DEB can have on cellular processes.
A: While guanine-guanine cross-links are a major product of DEB interaction with DNA, the less abundant guanine-adenine cross-links are significant because they exhibit greater hydrolytic stability. [] This stability means they can persist longer in cells, potentially increasing their contribution to mutations, particularly A:T base pair substitutions and deletions. []
ANone:
A: DEB's mutagenic activity stems from its structure as a bifunctional electrophile. [, ] Its two epoxide rings can react with nucleophilic sites in DNA bases, forming cross-links within and between DNA strands. [, , ]
A: Yes, research indicates that the S,S-DEB stereoisomer exhibits the highest cross-linking efficiency, followed by R,R-DEB, and then meso-DEB. [] Despite these differences, all three isomers retain the same 5'-GNC consensus sequence for cross-linking. []
A: DEB is classified as a known human carcinogen based on animal studies and epidemiological data from occupationally exposed workers. [, ] It primarily targets the hematopoietic system, increasing the risk of leukemias and lymphomas. []
A: DEB is a metabolite itself, derived from the metabolic activation of 1,3-butadiene. [, , , , ] It is primarily detoxified through conjugation with glutathione, which is catalyzed by glutathione S-transferases. [, ]
A: Yes, mice are significantly more susceptible to DEB-induced carcinogenicity than rats due to differences in their metabolic capacity. [, ] Mice metabolize 1,3-butadiene to DEB at a much higher rate than rats and have a limited capacity for its detoxification. [, ]
A: Yes, several biomarkers have been investigated to assess DEB exposure. These include measuring DEB metabolites in urine, such as 1,2-dihydroxy-4-(N-acetylcysteinyl-S)butane, as well as DEB-specific hemoglobin adducts. []
ANone: Various analytical techniques have been employed to characterize, quantify, and monitor DEB. These include:
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